Lipophilicity (XLogP3) Differentiation: 2-Chloro-4-cyanobenzyl alcohol vs. 2-Fluoro and Unsubstituted Analogs
2-Chloro-4-cyanobenzyl alcohol exhibits a computed XLogP3 value of 1.6, which is significantly higher than its 2-fluoro analog (estimated XLogP3 ~1.0-1.2) and unsubstituted 4-cyanobenzyl alcohol (estimated XLogP3 ~0.9-1.1) [1]. This quantifiable difference in lipophilicity is a critical parameter in drug design, directly influencing membrane permeability, solubility, and off-target binding [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-Fluoro-4-cyanobenzyl alcohol: ~1.0-1.2; 4-Cyanobenzyl alcohol: ~0.9-1.1 (estimated from similar compounds) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.7 vs. fluoro and +0.5 to +0.7 vs. unsubstituted analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This data allows researchers to select the chloro analog specifically when a higher degree of lipophilicity is required for target engagement or membrane passage, offering a quantifiable advantage over less lipophilic alternatives.
- [1] PubChem. (2025). 2-Chloro-4-cyanobenzyl alcohol. Computed Properties: XLogP3. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
